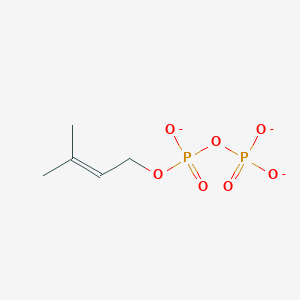

delta-Prenyl diphosphate

CAS No.:

Cat. No.: VC1906186

Molecular Formula: C5H9O7P2-3

Molecular Weight: 243.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9O7P2-3 |

|---|---|

| Molecular Weight | 243.07 g/mol |

| IUPAC Name | [3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |

| Standard InChI | InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)/p-3 |

| Standard InChI Key | CBIDRCWHNCKSTO-UHFFFAOYSA-K |

| SMILES | CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

| Canonical SMILES | CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Delta-Prenyl diphosphate belongs to the class of organic compounds known as isoprenoid phosphates. These are prenol lipids containing a phosphate group linked to an isoprene unit . Its molecular structure consists of a five-carbon prenyl chain with a diphosphate group attached, giving it its characteristic amphipathic properties.

Physical and Chemical Properties

The compound has several synonyms in scientific literature, including dimethylallyl diphosphate, dimethylallyl pyrophosphate, and prenyl diphosphate. It has the CAS number 358-72-5 .

Table 1: Chemical Properties of Delta-Prenyl Diphosphate

| Property | Value |

|---|---|

| Molecular Formula | C5H12O7P2 |

| Molecular Weight | 246.09 g/mol |

| IUPAC Name | [3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |

| Chemical Class | Isoprenoid phosphates |

| Solubility | Practically insoluble in water |

Delta-Prenyl diphosphate features a hydrophobic dimethylallyl group connected to a hydrophilic diphosphate moiety. The dimethylallyl portion consists of a branched, five-carbon chain with a double bond, while the diphosphate group comprises two phosphate units linked together, providing the molecule with its highly charged character at physiological pH.

Biosynthesis and Metabolic Pathways

Synthesis in Biological Systems

Delta-Prenyl diphosphate is synthesized through the isomerization of isopentenyl diphosphate (IDP), catalyzed by the enzyme isopentenyl-diphosphate delta-isomerase. This isomerization creates the reactive allylic diphosphate structure that enables delta-prenyl diphosphate to participate in subsequent condensation reactions.

Role in Isoprenoid Biosynthesis

Delta-Prenyl diphosphate serves as an essential precursor in the biosynthesis of all isoprenoids, which comprise more than 65,000 different compounds described to date from all forms of life . It undergoes head-to-tail condensation with isopentenyl diphosphate to form larger isoprenoid building blocks such as geranyl diphosphate (GPP), which is a precursor for monoterpenes and other isoprenoids.

Metabolic Significance

The compound plays a crucial role in farnesyl diphosphate (FPP) synthesis, which is a key enzyme in isoprenoid biosynthesis. FPP is a precursor for several classes of essential metabolites including sterols, dolichols, carotenoids, and ubiquinones. It also serves as a substrate for protein farnesylation and geranylgeranylation .

Biological Distribution and Ratios

Occurrence in Various Organisms

Delta-Prenyl diphosphate has been reported in numerous organisms, including Humulus lupulus (hops), Aspergillus fumigatus, and Escherichia coli (strain K12, MG1655) . It serves as a metabolite in these organisms and plays essential roles in their respective metabolic pathways.

Quantitative Analysis in Plants

Research has revealed interesting patterns in the distribution of delta-prenyl diphosphate across different plant species.

Table 2: Ratio of DMAPP to IDP in Plant Species

| Species | DMAPP/IDP Ratio | Observation |

|---|---|---|

| Various plant species | 4.2:1 to 2.1:1 | Always an excess of DMAPP |

Among all studied plant species, the ratio of DMAPP to IDP differed between 4.2:1 and 2.1:1, but consistently showed an excess of DMAPP . This predominance suggests an important regulatory role for delta-prenyl diphosphate in isoprenoid biosynthesis across different plant species.

Analytical Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry

Advanced analytical techniques have been developed for the sensitive and accurate detection and quantification of delta-prenyl diphosphate in biological samples. A liquid chromatography method coupled to tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) has been established to measure the amounts of IDP and DMAPP down to low picogram levels, which is linear over at least three orders of magnitude .

Sample Preparation Techniques

For the analysis of delta-prenyl diphosphate from crude plant extracts, samples are typically enriched using an anion exchanger, and chromatographic separation is achieved using a β-cyclodextrin column. A sulfur-thiolodiphosphate analog of DMAPP is employed as an internal standard to ensure accurate quantification .

Analytical Performance

The LC-MS/MS method has demonstrated excellent performance with limits of detection and quantification in the low picogram range. This sensitivity allows researchers to accurately measure naturally occurring levels of delta-prenyl diphosphate in plant tissues, even in species where isoprenoid production is relatively low. The method enables absolute quantification of in planta levels of IDP and DMAPP for the first time and is also suitable for analyzing bacterial and animal samples as well as enzyme assays .

Functional Roles in Cellular Processes

Protein Modification

Delta-Prenyl diphosphate serves as a substrate for protein prenylation, a post-translational modification that attaches prenyl groups to proteins. This modification is crucial for the membrane association and proper function of many proteins, including signaling proteins and those involved in intracellular trafficking .

Phosphoantigen Activity

Delta-Prenyl diphosphate functions as a phosphoantigen - a compound that can stimulate certain immune cells. It has a role as an epitope and a phosphoantigen in the immune system, which may have implications for immunological research and potential therapeutic applications .

Interaction with Prenyl-Binding Proteins

Recent structural studies have provided insights into how delta-prenyl diphosphate interacts with specific proteins. The prenyl-binding protein (PrBP/δ), a solubilization factor, has been crystallized at 1.81 Å resolution in its ligand-free apo-form. This protein harbors a preshaped, deep hydrophobic cavity that enables it to readily bind prenylated cargo, including compounds derived from delta-prenyl diphosphate .

Research Applications and Disease Relevance

Drug Development Targets

In parasites such as Toxoplasma gondii, enzymes involved in polyprenyl diphosphate synthesis, which utilize delta-prenyl diphosphate as a substrate, have been identified as potential drug targets. Research has shown that inhibiting these enzymes can disrupt the synthesis of ubiquinone, an essential component of the electron transport chain in this parasite .

Metabolic Engineering

Understanding the biochemistry of delta-prenyl diphosphate has applications in metabolic engineering efforts aimed at enhancing the production of valuable isoprenoid compounds. By manipulating the enzymes involved in delta-prenyl diphosphate metabolism, researchers have worked to improve yields of commercially important isoprenoids in microorganisms and plants.

Basic Research Applications

Delta-Prenyl diphosphate serves as an important tool in basic research on isoprenoid biosynthesis and metabolism. Studies of this compound have contributed significantly to our understanding of the complex networks that regulate cellular metabolism and the production of diverse biochemical compounds .

Future Research Directions

Structural and Mechanistic Studies

Further research into the three-dimensional structure of delta-prenyl diphosphate and its interactions with enzymes and binding proteins will likely yield additional insights into the mechanisms of isoprenoid biosynthesis and regulation.

Advanced Analytical Technologies

The development of even more sensitive and high-throughput methods for detecting and quantifying delta-prenyl diphosphate in complex biological matrices will facilitate more detailed investigations of its distribution and dynamics in various organisms and tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume